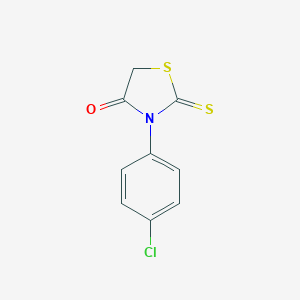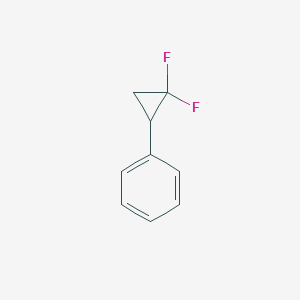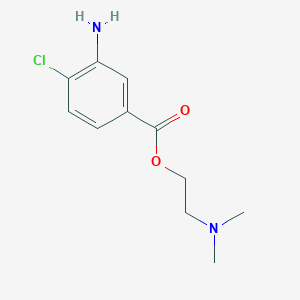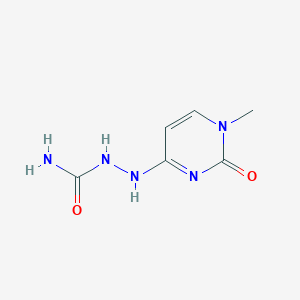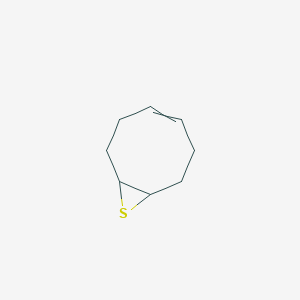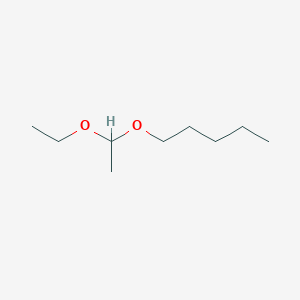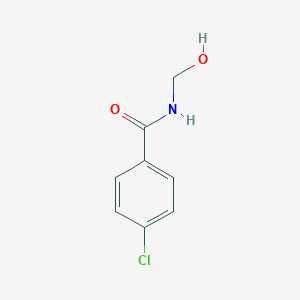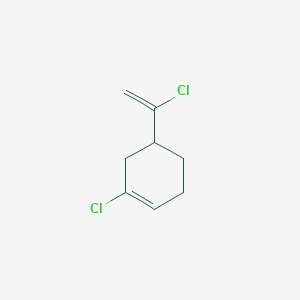
Cyclohexene, 1-chloro-5-(1-chloroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- is a chemical compound with the molecular formula C8H9Cl2. It is also known as 1,2-dichlorovinyl cyclohexene oxide or DCO. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-chloro-5-(1-chloroethenyl)- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA. These interactions can lead to changes in cellular function and metabolism, which can ultimately result in toxic effects.
Biochemical and Physiological Effects
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been shown to have toxic effects on various organisms, including humans, animals, and plants. It can cause skin and eye irritation, respiratory problems, and neurological symptoms. It has also been shown to have carcinogenic and mutagenic properties, which can lead to the development of cancer and genetic mutations.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, it has several limitations, including its toxicity and potential for environmental contamination. Special precautions must be taken when handling and disposing of this compound to prevent exposure and pollution.
Zukünftige Richtungen
There are several possible future directions for research on Cyclohexene, 1-chloro-5-(1-chloroethenyl)-. One area of interest is the development of safer and more effective pesticides and herbicides based on the mechanism of action of this compound. Another area of interest is the use of Cyclohexene, 1-chloro-5-(1-chloroethenyl)- as a model compound for studying the toxic effects of other chemicals on biological systems. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of Cyclohexene, 1-chloro-5-(1-chloroethenyl)-, as well as its potential applications in various fields of science.
Conclusion
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- is a chemical compound with unique properties and potential applications in various fields of science. It can be synthesized by reacting cyclohexene oxide with acetylene dichloride in the presence of a catalyst. Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been extensively studied for its potential applications in organic synthesis, as well as its toxic effects on biological systems. Despite its limitations, Cyclohexene, 1-chloro-5-(1-chloroethenyl)- remains an important compound for scientific research and has several possible future directions for investigation.
Synthesemethoden
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- can be synthesized by reacting cyclohexene oxide with acetylene dichloride in the presence of a catalyst. The reaction yields a mixture of isomers, but the desired product can be separated by distillation or chromatography. The purity of the product can be determined by NMR spectroscopy or other analytical methods.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as epoxides and ketones. It has also been used as a reagent in organic synthesis reactions, such as the preparation of allylic alcohols and allylic amines. In addition, Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been used as a model compound for studying the mechanism of action of other chemicals, such as pesticides and herbicides.
Eigenschaften
CAS-Nummer |
13547-07-4 |
|---|---|
Produktname |
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- |
Molekularformel |
C8H10Cl2 |
Molekulargewicht |
177.07 g/mol |
IUPAC-Name |
1-chloro-5-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-3-2-4-8(10)5-7/h4,7H,1-3,5H2 |
InChI-Schlüssel |
REOYRKVGKWJQOY-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Kanonische SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
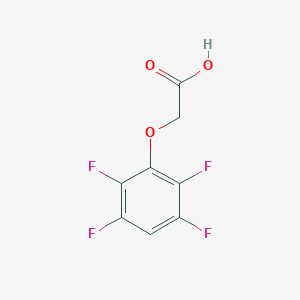
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
